(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine is a chiral amine that has garnered attention due to its potential applications in pharmaceuticals and biochemistry. It is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and biological activity. The compound is classified as an aromatic amine, specifically a substituted phenethylamine, which plays a crucial role in various synthetic processes and as an intermediate in drug development.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Apollo Scientific, which provide it under the CAS number 127733-39-5 . In terms of classification, (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine falls under the category of chiral amines and is often utilized in asymmetric synthesis due to its enantiomeric properties.
The synthesis of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine can be achieved through several methods:
The enzymatic approach often employs recombinant strains of Escherichia coli expressing the transaminase, optimizing reaction conditions such as pH and temperature to maximize yield and selectivity. This method is advantageous due to its sustainability and reduced environmental impact compared to traditional chemical methods.
(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine features a chiral center at the carbon atom adjacent to the amine group. The molecular structure can be represented as follows:
The three-dimensional structure can be analyzed using computational chemistry techniques to understand its conformational properties and interactions with biological targets.
(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine participates in various chemical reactions typical for amines:
The reactivity of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine is influenced by the electron-withdrawing trifluoromethyl group, which enhances its nucleophilicity and alters its reactivity profile compared to non-substituted analogs.
The mechanism by which (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine exerts its biological effects often involves interaction with specific receptors or enzymes in biological systems. For instance, its role as an intermediate in the synthesis of pharmaceutical agents suggests that it may modulate neurotransmitter systems or other biochemical pathways relevant to drug action.
Studies involving this compound typically focus on its binding affinity and efficacy in biological assays, providing insights into its pharmacological potential.
Relevant analyses such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are commonly employed to characterize these properties accurately.
(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine serves several important functions in scientific research:
(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine (CAS: 127733-39-5) represents a structurally specialized chiral phenethylamine derivative characterized by a stereogenic center at the benzylic carbon and a trifluoromethyl (-CF₃) group ortho to the ethylamine side chain on the aromatic ring. This compound (molecular formula: C₉H₁₀F₃N, molecular weight: 189.18 g/mol) exemplifies the strategic incorporation of fluorine atoms into bioactive molecules to exploit the unique physicochemical properties imparted by fluorine [1] [2]. The -CF₃ group induces substantial steric bulk and pronounced electron-withdrawing effects, while the (S)-configuration at the chiral center is critical for precise interactions with biological targets exhibiting stereoselectivity. The ortho-substitution pattern further influences molecular conformation by potentially restricting rotation around the C(aryl)-C(CF₃) bond, contributing to distinct pharmacophore presentation compared to meta- or para-substituted analogs [2] [3].
Historically, the phenethylamine core has served as a privileged scaffold in medicinal chemistry, forming the backbone of numerous neurotransmitters (dopamine, norepinephrine) and therapeutics (amphetamines, cathinones). The integration of fluorine, particularly as -CF₃, into this scaffold evolved as a strategy to enhance metabolic stability, modulate lipophilicity and pKₐ, and improve blood-brain barrier penetration [3] [6]. Chiral trifluoromethyl-substituted phenethylamines like the title compound thus occupy a significant niche in the design of pharmacologically active molecules, serving both as potential drug candidates and as versatile chiral building blocks or resolving agents in asymmetric synthesis [8] [10].
Table 1: Core Identification Data for (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
Property | Value |
---|---|
CAS Registry Number | 127733-39-5 |
IUPAC Name | (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine |
Molecular Formula | C₉H₁₀F₃N |
Molecular Weight | 189.18 g/mol |
MDL Number | MFCD03093003 |
Synonym | S-OTF-PEM; (S)-1-(2-(Trifluoromethyl)phenyl)ethan-1-amine |
Chiral Center | Benzylic carbon (S-configuration) |
Key Structural Feature | Ortho-trifluoromethyl substitution |
The trifluoromethyl (-CF₃) group is a cornerstone of modern bioisosterism in medicinal chemistry due to its profound influence on molecular properties. Its strong electron-withdrawing nature (-I effect), combined with moderate steric bulk (van der Waals volume ~38.2 ų, comparable to chlorine or isopropyl) and high lipophilicity (Hansch π parameter ~0.88), makes it a versatile substituent for tuning drug-like characteristics [3]. When incorporated ortho to the ethylamine side chain in phenethylamines, the -CF₃ group exerts significant electronic and conformational effects. Electronically, it reduces the electron density on the aromatic ring and the adjacent amine nitrogen, lowering the pKₐ of the amine (predicted pKₐ ~8.25 for the title compound [2]). This decrease in basicity can profoundly impact receptor binding affinity and selectivity, particularly for targets like G protein-coupled receptors (GPCRs) which interact with biogenic amines, and can reduce hERG channel liability, a common cause of cardiotoxicity.
Conformationally, the ortho-positioned -CF₃ group introduces steric hindrance, potentially forcing the ethylamine side chain out of coplanarity with the aromatic ring. This restricted rotation can stabilize specific conformers crucial for optimal interaction with chiral binding pockets in enzymes or receptors. Density Functional Theory (DFT) calculations, as applied to structurally similar trifluoromethyl-substituted cathinones, reveal that such substituents significantly impact the molecule's lowest energy conformations and charge distribution [3]. Furthermore, the high C-F bond strength (approx. 485 kJ/mol) and the low polarizability of fluorine render the -CF₃ group metabolically stable, resisting oxidative degradation by cytochrome P450 enzymes common to unsubstituted alkyl or methyl groups. This enhances the metabolic half-life and bioavailability of fluorinated analogs [3] [6].
Table 2: Impact of ortho-Trifluoromethyl Substitution on Phenethylamine Properties
Property | Non-Fluorinated Phenethylamine | ortho-CF₃ Phenethylamine | Biological Consequence |
---|---|---|---|
Lipophilicity (log P) | Lower (e.g., Phenethylamine ~1.4) | Higher (Predicted ~2.2-2.5) | Enhanced membrane permeability, BBB penetration |
Amine Basicity (pKₐ) | Higher (~9.8-10.1) | Lower (~8.25) | Altered receptor binding, reduced hERG risk |
Metabolic Stability | Susceptible to oxidation | Enhanced stability | Longer plasma half-life |
Conformational Freedom | High | Restricted | Pre-organized bioactive conformation |
Steric Demand | Low (H substituent) | High | Specific steric interactions in binding site |
Chirality is a fundamental determinant of pharmacological activity for phenethylamine derivatives due to the enantioselective nature of their primary biological targets, predominantly GPCRs (e.g., adrenergic, dopaminergic, serotonergic receptors) and transporters (e.g., monoamine transporters DAT, NET, SERT). The (S)-enantiomer of 1-[2-(trifluoromethyl)phenyl]ethylamine typically exhibits distinct binding and functional properties compared to its (R)-counterpart or the racemate, mirroring observations in related compounds. For instance, studies on methcathinone, a closely related cathinone, demonstrated that the (S)-enantiomer possesses significantly greater stimulatory and psychological effects than the (R)-enantiomer [3]. This enantioselectivity arises from the precise three-dimensional fitting of the molecule into the chiral binding pocket of its target protein, where even subtle stereochemical differences can drastically alter binding affinity, efficacy (agonist vs. antagonist), and functional outcomes.
The ortho-trifluoromethyl group in the title compound potentially amplifies enantioselectivity. Its steric bulk and electronic effects can enforce a specific orientation of the chiral ethylamine side chain relative to the aromatic ring plane, creating a more rigid and defined chiral environment recognized differentially by biological receptors. Enantioseparation techniques, crucial for studying and utilizing such chiral molecules, include High-Performance Liquid Chromatography (HPLC) on chiral stationary phases (CSPs), Supercritical Fluid Chromatography (SFC), and less commonly, Capillary Electrophoresis (CE) [3]. The choice of technique often depends on the specific analyte and required resolution; for synthetic cathinones structurally related to the title compound, HPLC using polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic glycopeptide phases has proven effective [3] [6]. The resolved enantiomers can then be characterized using chiroptical spectroscopy (Electronic Circular Dichroism - ECD, Vibrational Circular Dichroism - VCD) combined with DFT calculations to unambiguously assign absolute configuration and analyze solution-phase conformations [3].
Table 3: Examples of Enantioselective Activity in Chiral Phenethylamine Derivatives
Compound | Target | (S)-Enantiomer Activity | (R)-Enantiomer Activity | Reference Context |
---|---|---|---|---|
Methcathinone | CNS Stimulation | Greater stimulatory effect | Reduced activity | [3] |
Dobutamine | β₁-Adrenoceptor | Potent agonist | Weak α₁-agonist activity | [6] |
Amphetamine | TAAR1, DAT | More potent releaser | Less potent | [6] |
1-[2-(Trifluoromethyl)phenyl]ethylamine | Undefined Targets | Expected high specificity | Expected reduced/different activity | Structural Analogy |
The strategic incorporation of fluorine into phenethylamines has evolved over decades, driven by the need to optimize the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Early developments focused on simple fluorination (e.g., para-fluoroamphetamine in the mid-20th century) to probe serotoninergic systems and modulate metabolism. The significant leap occurred with the utilization of the trifluoromethyl group (-CF₃), recognized for its ability to impart superior metabolic stability, enhanced lipophilicity (facilitating CNS penetration), and subtle electronic tuning without introducing hydrogen-bonding capability that could alter off-target interactions [3] [6].
The ortho-substituted trifluoromethyl phenethylamines represent a more recent refinement within this fluorination strategy. Ortho-substitution, compared to para or meta, offers distinct advantages: steric influence on the amine conformation and basicity, potential for altered metabolic pathways (e.g., blocking certain oxidative positions), and creation of a unique steric and electronic environment for receptor recognition. These advantages led to the exploration of compounds like (S)-1-[2-(trifluoromethyl)phenyl]ethylamine as key intermediates. Their synthesis leverages modern asymmetric methodologies, including:
Beyond serving as intermediates, chiral fluorinated phenethylamines are pivotal in designing novel bioactive compounds. They are key precursors for:
Table 4: Key Suppliers and Specifications for (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
Supplier | Purity | Catalog Number | Pack Sizes | Price Range (USD) |
---|---|---|---|---|
SynQuest Laboratories | 98% | 3830-3-S2 | 250 mg, 1 g, Bulk | $95 (250mg), $295 (1g) |
TRC (via ChemicalBook) | Analytical | T897685 | 10mg, 50mg | $45 (10mg), $175 (50mg) |
Apolloscientific | 98% | PC0598 | 100mg | $261 (100mg) |
BLD Pharmatech | Not Spec. | N/A | Various | Stock-dependent |
Sigma-Aldrich (Racemate) | CPR Grade | CDS012867 | Not specified | Not specified |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: